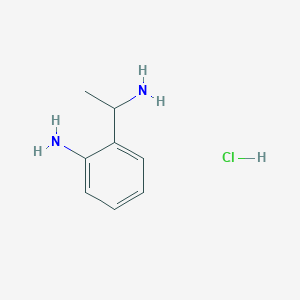
(R)-2-(1-aminoethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-aminoethyl)anilinehydrochloride is a chiral amine hydrochloride salt. It is a valuable compound in organic synthesis due to its ability to act as a bifunctional reagent. This compound is often used in the preparation of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)anilinehydrochloride typically involves the asymmetric reduction of a precursor ketone or imine. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-aminoethyl)anilinehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-aminoethyl)anilinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving ®-2-(1-aminoethyl)anilinehydrochloride often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
®-2-(1-aminoethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which ®-2-(1-aminoethyl)anilinehydrochloride exerts its effects involves its interaction with specific molecular targets. In enzymatic reactions, it forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-aminoethyl)aniline dihydrochloride
- ®-(+)-1-(1-naphthyl)ethylamine
Uniqueness
®-2-(1-aminoethyl)anilinehydrochloride is unique due to its specific chiral configuration and its ability to act as a bifunctional reagent. This makes it particularly valuable in asymmetric synthesis and in the preparation of chiral pharmaceuticals .
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H |
InChI Key |
RKANXCBIYKNWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


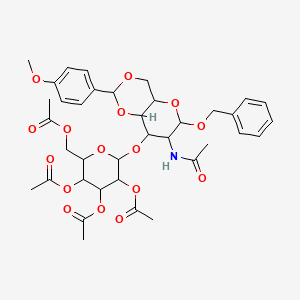
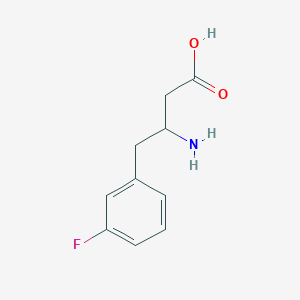
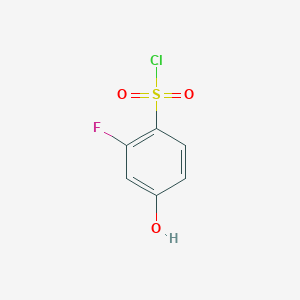
![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)
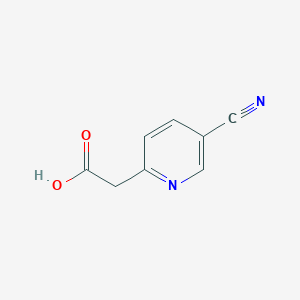

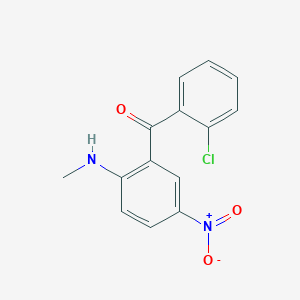
![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)
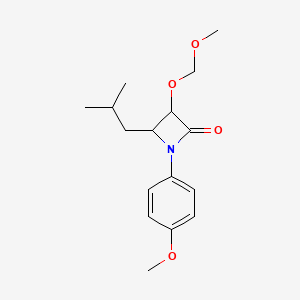
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
